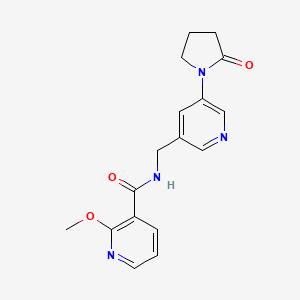

2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene, and a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrolidine rings would contribute to its three-dimensional shape .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the nitrogen atoms in the pyridine and pyrrolidine rings could enhance its solubility in polar solvents .Scientific Research Applications

Utilization in Various Organisms

Nicotinamide derivatives, including compounds related to the chemical structure of interest, have been studied for their utilization by mammals, insects, and bacteria. The research highlights the bioactivity of these compounds in the context of pellagra prevention and the metabolic pathways in which they participate. Specifically, nicotinamide methochloride and other pyridine derivatives have been found to be active against pellagra, showing the importance of these compounds in biological systems (Ellinger, Fraenkel, & Abdel Kader, 1947).

Biochemical Properties and Individual Variation

The biochemical properties and individual variation in the activity of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and structurally related compounds, have been studied extensively. This research provides insights into the enzyme's kinetics, inhibition, and the impact of individual genetic variation on enzyme activity. Such studies are crucial for understanding the role of NNMT in drug metabolism and its potential implications for therapeutic efficacy and toxicity (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Chemical Synthesis and Applications

Research into the chemical synthesis of nicotinamide and nicotinic acid derivatives reveals the versatility of these compounds in organic synthesis and potential applications in drug development and materials science. Studies show that 2-methoxy-3-cyanopyridines can undergo Lewis acid-promoted nucleophilic displacement reactions with organo cuprates to yield nicotinamide derivatives. These synthetic routes offer pathways to novel compounds with potential bioactivity or material properties (Abdel-Aziz, 2007).

Metabolism and Pharmacological Potential

The metabolism of nicotinamide and its derivatives in higher plants has been investigated, with findings suggesting that nicotinamide is used for pyridine nucleotide synthesis after conversion to nicotinic acid. This research expands our understanding of nicotinamide's metabolic fate and its potential pharmacological applications, including the synthesis of trigonelline and nicotinic acid 1N-glucoside, compounds of interest in nutritional and medicinal research (Matsui, Yin, Yamanaka, Iwasaki, & Ashihara, 2007).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

The presence of the pyrrolidine ring suggests that it may interact with its targets in a manner similar to other pyrrolidine-containing compounds . The X-ray co-crystal structure of a similar compound bound to its target highlighted a binding mode almost identical to that of other pyrrolidine-containing compounds .

Biochemical Pathways

Compounds containing a pyrrolidine ring are known to influence various biochemical pathways due to their ability to interact with multiple biological targets .

Pharmacokinetics

The presence of the pyrrolidine ring suggests that it may have similar pharmacokinetic properties to other pyrrolidine-containing compounds .

Result of Action

The presence of the pyrrolidine ring suggests that it may have similar effects to other pyrrolidine-containing compounds .

Future Directions

properties

IUPAC Name |

2-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-24-17-14(4-2-6-19-17)16(23)20-10-12-8-13(11-18-9-12)21-7-3-5-15(21)22/h2,4,6,8-9,11H,3,5,7,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBPGJNMSBDSLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2751398.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)

![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)

![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)